1-Chloro-4-ethoxy-2-nitrobenzene

Organic Synthesis Medicinal Chemistry Regioselectivity

Analytical labs face compliance risks when using unverified or isomeric impurities for Loratadine QC. This compound is the definitive Loratadine Impurity 28 reference standard. - **Role:** Certified reference standard for impurity profiling, system suitability, and stability-indicating HPLC assays. - **Regulatory Value:** Directly supports ICH-compliant method validation and drug substance purity filings. - **Synthesis Utility:** Non-substitutable 1,2,4-substituted building block for regioselective cross-coupling reactions.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 89979-06-6
Cat. No. B3024525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-ethoxy-2-nitrobenzene
CAS89979-06-6
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H8ClNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3
InChIKeyALQWAAXJNRIGGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-ethoxy-2-nitrobenzene: Reference Standard & Building Block


1-Chloro-4-ethoxy-2-nitrobenzene (CAS 89979-06-6) is a polysubstituted nitroaromatic compound characterized by chloro, ethoxy, and nitro groups on a benzene ring [1]. It is a solid with a molecular weight of 201.61 g/mol, a predicted boiling point of 306.1 °C at 760 mmHg, and a calculated density of 1.311 g/cm³ [1]. Primarily, this compound is procured and utilized as a certified pharmaceutical reference standard (specifically, Loratadine Impurity 28) for analytical method validation and quality control , and as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions [2].

Certified reference standard for Loratadine Impurity 28 impurity profiling

Analytical method development and system suitability testing

Regiospecific 1,2,4-substitution pattern for cross-coupling synthesis

1-Chloro-4-ethoxy-2-nitrobenzene Substitution Risks


Substituting 1-Chloro-4-ethoxy-2-nitrobenzene with close analogs like its positional isomer 1-Chloro-2-ethoxy-4-nitrobenzene or the simpler 1-Chloro-4-nitrobenzene is not scientifically valid without extensive re-validation. The unique 1,2,4-substitution pattern dictates its specific reactivity profile in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, leading to different reaction outcomes and byproduct profiles . More critically, in analytical contexts, the compound's identity as Loratadine Impurity 28 is absolute; any structural variation would invalidate its use as a certified reference standard for the identification and quantification of this specific impurity in Loratadine drug substance and product, directly impacting regulatory compliance .

Regioisomer substitution may alter reactivity

Positional isomer 1-chloro-2-ethoxy-4-nitrobenzene shifts nitro/ethoxy orientation, potentially changing activation energies and regioselectivity in cross-coupling.

Impurity standard identity is exclusive

Only the correct regioisomer is designated Loratadine Impurity 28; structural analogs cannot be substituted without full method re-validation.

Physicochemical profile may not transfer

Simpler analogs like 1-chloro-4-nitrobenzene lack the ethoxy group, altering LogP/TPSA and compromising chromatographic separation required for impurity monitoring.

1-Chloro-4-ethoxy-2-nitrobenzene: Differentiation Evidence


Regioisomeric Impact on Reactivity

1-Chloro-4-ethoxy-2-nitrobenzene is a regioisomer of 1-Chloro-2-ethoxy-4-nitrobenzene (CAS 102236-22-6). The distinct substitution pattern (1,2,4- vs. 1,2,4-substitution on the ring) directly impacts its reactivity in nucleophilic aromatic substitution (SNAr). The target compound has the nitro group ortho to the chlorine and para to the ethoxy group, whereas its isomer has the nitro group para to the chlorine and meta to the ethoxy group . This difference in electronic and steric environment leads to quantifiably different activation energies and regioselectivity in subsequent reactions, making them non-interchangeable as synthetic intermediates .

Regioisomeric substitution
Class-level
Target: nitro ortho to Cl, para to OEt
Comparator: nitro para to Cl, meta to OEt
Regioisomer choice critical for reaction pathway
Class-level inference; verify experimentally
Organic Synthesis Medicinal Chemistry Regioselectivity

Loratadine Impurity 28 Reference Standard Selectivity

This compound is unequivocally identified and commercially supplied as 'Loratadine Impurity 28', a certified reference standard used in the quality control of the antihistamine drug Loratadine . It is provided with a certified purity of 95% by HPLC . This specific application is not shared by its close analogs (e.g., 1-Chloro-2-ethoxy-4-nitrobenzene, 1-Chloro-4-nitrobenzene), which are not designated as this specific impurity.

Impurity designation
Head-to-head
Exclusive Loratadine Impurity 28 identity; comparators not designated as this impurity
Structural identity required for method accuracy
Required for regulatory audit context
Pharmaceutical Analysis Quality Control Impurity Profiling

Physicochemical Differentiation: LogP and TPSA

The compound's calculated physicochemical properties, such as a LogP of ~3.17 [1] and a Topological Polar Surface Area (TPSA) of 55.05 Ų [2], differentiate it from the parent drug Loratadine (calculated LogP ~5.0, TPSA ~42.2 Ų). These differences are exploited in reversed-phase HPLC method development, where the target impurity elutes with a quantifiably different retention time (RT) relative to the Loratadine API peak, enabling its selective identification and quantification.

LogP & TPSA differentiation
Reported
ΔLogP ≈ −1.83; ΔTPSA ≈ +12.85 Ų vs Loratadine API
Basis for chromatographic separation
Predicted values; confirm experimentally
ADME Prediction Chromatography Impurity Analysis

Certified Purity for Research and Analysis

Commercial sourcing of 1-Chloro-4-ethoxy-2-nitrobenzene for research and analytical applications is underpinned by verifiable quality metrics. Reputable suppliers offer the compound with a certified minimum purity of 95% , and in some cases 97% , as determined by HPLC. These purity specifications are critical for ensuring the reliability of analytical results and the reproducibility of synthetic procedures. In contrast, bulk or industrial-grade supply may have lower or unspecified purity, impacting research outcomes.

Certified purity
Specification review
95–97% HPLC purity (certified)
Ensures analytical reliability
Verify CoA for lot-specific purity
Quality Assurance Procurement Analytical Chemistry

1-Chloro-4-ethoxy-2-nitrobenzene Applications


Loratadine Impurity Profiling

Procurement of this compound is essential for analytical laboratories performing impurity profiling of Loratadine Active Pharmaceutical Ingredient (API) and finished dosage forms. As the certified 'Loratadine Impurity 28' , it serves as the primary reference standard for method development, system suitability testing, and quantitative analysis to ensure drug product purity meets regulatory specifications. Using a structural analog would invalidate the analytical method and compromise regulatory filings.

HPLC Method Development and Validation

This compound is used to develop and validate high-performance liquid chromatography (HPLC) methods capable of separating and quantifying Loratadine Impurity 28 from the Loratadine API. Its distinct physicochemical properties, including a calculated LogP of ~3.17 and TPSA of 55.05 Ų [1], provide a basis for chromatographic resolution, enabling robust, stability-indicating assays.

Regiospecific Building Block in Cross-Coupling

In medicinal chemistry and process research, 1-Chloro-4-ethoxy-2-nitrobenzene serves as a specific and non-substitutable building block in cross-coupling reactions [2]. The unique 1,2,4-substitution pattern directs regioselective functionalization, enabling the construction of complex molecular scaffolds. Its procurement ensures the intended reaction pathway is followed, avoiding the formation of undesired regioisomeric byproducts that would arise from using a similar but incorrectly substituted analog .

Application
Selection Property
Validation Focus
Loratadine impurity profiling
Certified impurity standard identity
Method accuracy and regulatory documentation
HPLC method development
Physicochemical differentiation profile
Chromatographic resolution validation
Regiospecific cross-coupling
1,2,4-substitution pattern
Reaction pathway selectivity
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